molecular formula C15H19F2NO2 B1448669 Ethyl 1-benzyl-3,3-difluoropiperidine-4-carboxylate CAS No. 1303972-84-0

Ethyl 1-benzyl-3,3-difluoropiperidine-4-carboxylate

Cat. No.: B1448669
CAS No.: 1303972-84-0
M. Wt: 283.31 g/mol
InChI Key: HFKGACYIZJLSHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-benzyl-3,3-difluoropiperidine-4-carboxylate is a piperidine derivative featuring a benzyl group at the nitrogen atom, difluorine substituents at the 3,3-positions, and an ethyl ester at position 4.

Properties

IUPAC Name

ethyl 1-benzyl-3,3-difluoropiperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19F2NO2/c1-2-20-14(19)13-8-9-18(11-15(13,16)17)10-12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFKGACYIZJLSHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1(F)F)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

N-Benzylation of Piperidine Derivatives

The nitrogen atom of the piperidine ring is benzylated by nucleophilic substitution with benzyl halides under basic conditions:

  • Reaction: Piperidine derivative + Benzyl chloride → N-benzylpiperidine derivative
  • Conditions: Base (NaH or K₂CO₃), solvent (DMF or THF), room temperature to reflux.
  • Notes: The base deprotonates the nitrogen, increasing nucleophilicity for substitution.

Introduction of Difluoro Groups at the 3-Position

Difluorination is achieved by treating the appropriate piperidine intermediate with difluorinating reagents:

  • Reagents: DAST or similar fluorinating agents.
  • Mechanism: Conversion of ketone or hydroxyl groups into geminal difluoro substituents.
  • Conditions: Typically low temperature (-78°C to 0°C) to control reactivity.
  • Yields: Moderate to high, depending on substrate and reaction control.

Esterification at the 4-Position

The carboxylate ethyl ester is introduced either by:

  • Starting from piperidine-4-carboxylic acid derivatives and performing esterification with ethanol and acid catalysts.
  • Or by using ethyl esters of piperidine carboxylic acids as starting materials.

Industrial and Laboratory Scale Considerations

  • Reaction Optimization: Industrial processes optimize temperature, solvent, and reagent molar ratios to maximize yield and purity.
  • Purification: Crystallization or chromatographic techniques are used to isolate the target compound.
  • Environmental and Safety: Fluorinating agents require careful handling due to toxicity and reactivity; reaction conditions are controlled to minimize side products.

Representative Data Table of Preparation Conditions and Yields

Step Reagents/Conditions Temperature (°C) Time (h) Yield (%) Notes
N-Benzylation Piperidine derivative, benzyl chloride, NaH, DMF 25-80 3-5 85-95 Base facilitates substitution
Difluorination DAST or equivalent -78 to 0 1-4 70-85 Low temperature controls selectivity
Esterification Piperidine-4-carboxylic acid, EtOH, acid catalyst 60-80 4-8 80-90 Acid-catalyzed Fischer esterification

Research Findings and Literature Insights

  • The nucleophilic substitution for benzylation is well-established and yields high purity products when using strong bases and aprotic solvents.
  • Difluorination at the 3-position is sensitive to reaction conditions; controlled addition of fluorinating agents and low temperatures are critical to prevent over-fluorination or decomposition.
  • Esterification methods vary, but direct use of ethyl esters of piperidine carboxylic acids simplifies the synthesis.
  • Industrial synthesis often employs continuous flow techniques for fluorination to improve safety and scalability.
  • Purity analysis by HPLC and NMR confirms the structural integrity and substitution pattern.

Chemical Reactions Analysis

Reaction Conditions

ParameterValue/DetailsSource
Reagent SF₄ (1.7:1 molar ratio to substrate) + HF
Temperature 25°C
Time 10 hours
HF Volume 0.8 mL per 1 g substrate
Yield ~85% (isolated)

This method avoids decomposition pathways seen with alternative fluorinating agents like DAST or XtalFluor-E, which often produce fluoroanhydride intermediates instead of difluorinated products . The reaction proceeds via direct C=O bond fluorination , with HF suppressing dehydrofluorination side reactions .

Hydrolysis to Carboxylic Acid

The ester group undergoes acid-catalyzed hydrolysis to yield 1-benzyl-3,3-difluoropiperidine-4-carboxylic acid (CAS 1303974-62-0) .

Hydrolysis Protocol

  • Conditions : HCl (concentrated), reflux, 12 hours .

  • Yield : Quantitative conversion (isolated as hydrochloride salt) .

  • Application : The carboxylic acid serves as an intermediate for peptide coupling or further functionalization in drug discovery .

Deprotection of Benzyl Group

The benzyl group is removed via catalytic hydrogenation to generate 3,3-difluoropiperidine-4-carboxylic acid derivatives, which are pharmacologically relevant .

Hydrogenation Parameters

ParameterValue/DetailsSource
Catalyst Pd/C (10% w/w)
Solvent MeOH:H₂O (9:1)
Pressure 1 atm H₂
Temperature Room temperature
Yield >90%

This step is critical for synthesizing NR2B NMDA receptor antagonists and other bioactive molecules .

Functionalization at Piperidine Nitrogen

The nitrogen in the piperidine ring undergoes alkylation or acylation reactions. For example:

  • Boc Protection : Reaction with di-tert-butyl dicarbonate (Boc₂O) in THF yields Boc-protected derivatives.

  • Suzuki Coupling : Palladium-catalyzed cross-coupling introduces aryl/heteroaryl groups for drug-discovery applications .

Stability and Side Reactions

  • Thermal Degradation : At >100°C, decomposition via cyclopropylmethyl cation intermediates is observed .

  • HF Sensitivity : Prolonged exposure to HF may lead to defluorination or ring-opening byproducts .

Scientific Research Applications

Chemistry

Ethyl 1-benzyl-3,3-difluoropiperidine-4-carboxylate serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its ability to undergo nucleophilic substitution reactions allows for the creation of more complex organic molecules.

Biology

The compound is studied for its potential biological activities, including interactions with enzymes and receptors. Research indicates that compounds with similar structures can modulate neurotransmitter levels, suggesting that this compound may possess antidepressant properties.

Medicine

Current research is exploring its therapeutic applications in treating various diseases, including:

  • Antidepressant Effects : Similar piperidine derivatives have shown the ability to influence serotonin and norepinephrine levels in the brain.
  • Antimalarial Activity : Studies suggest that piperidine-based compounds can inhibit Plasmodium growth by targeting mitochondrial functions.

Antidepressant Effects

Research indicates that piperidine derivatives can modulate neurotransmitter levels in the brain. For instance, studies have shown that compounds structurally similar to ethyl 1-benzyl-3,3-difluoropiperidine can enhance serotonin reuptake inhibition.

Antimalarial Activity

Investigations into piperidine-based compounds targeting mitochondrial enzymes have demonstrated potential antimalarial effects. Further exploration into ethyl 1-benzyl-3,3-difluoropiperidine could reveal similar efficacy against Plasmodium species.

Binding Affinity Studies

Studies have shown that modifications in piperidine structures significantly affect binding affinities to various receptors. The introduction of fluorine atoms is often linked to enhanced interactions with biological targets.

Mechanism of Action

The mechanism by which ethyl 1-benzyl-3,3-difluoropiperidine-4-carboxylate exerts its effects depends on its specific application. For example, in drug discovery, it may interact with biological targets such as enzymes or receptors, leading to modulation of biological pathways. The presence of fluorine atoms can enhance the compound's binding affinity and metabolic stability.

Comparison with Similar Compounds

Structural and Functional Insights

Substituent Effects on Lipophilicity and Bioavailability :

  • The 3,3-difluoro substitution in the target compound enhances lipophilicity (predicted LogP ~2.3–2.5) compared to hydroxylated analogs (e.g., dihydroxy derivative, LogP ~1.5–2.0) . This increases membrane permeability, a critical factor for central nervous system (CNS) drug candidates.
  • The benzyl group at N1 is conserved across analogs, suggesting its role in hydrophobic interactions with target proteins (e.g., enzymes or receptors) .

Conformational Rigidity :

  • The 3,3-difluoro substituents restrict the piperidine ring into a chair conformation, reducing entropy penalties during target binding. In contrast, unsaturated analogs (e.g., dihydro-pyridine in ) or unsubstituted derivatives (e.g., Ethyl 1-benzylpiperidine-3-carboxylate) exhibit greater flexibility .

Metabolic Stability :

  • The ethyl ester group in the target compound may confer slower hydrolysis compared to methyl esters (e.g., Methyl 3,3-difluoropiperidine-4-carboxylate·HCl), as larger ester groups are generally more resistant to esterase-mediated cleavage .

Biological Activity

Ethyl 1-benzyl-3,3-difluoropiperidine-4-carboxylate is a synthetic compound with a unique structural profile that includes a piperidine ring, a benzyl substituent, and difluoromethyl groups. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications as an intermediate in organic synthesis.

Chemical Structure and Properties

  • Molecular Formula : C15H19F2NO2
  • Molecular Weight : Approximately 283.32 g/mol

The structural features of this compound contribute to its reactivity and interaction with biological systems. The presence of fluorine atoms is known to enhance metabolic stability and alter lipophilicity, which may influence the pharmacological profile of the compound.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for predicting the biological activity of this compound. Comparative analysis with structurally related compounds reveals insights into how modifications can enhance or diminish activity:

Compound NameMolecular FormulaUnique FeaturesBiological Activity
Ethyl 1-benzyl-4,4-difluoropiperidine-3-carboxylateC15H19F2NO2Different position of fluorine substitutionPotentially altered activity profile
Ethyl 1-(4-fluorobenzyl)-3-fluoropiperidine-4-carboxylateC15H18F3NO2Contains three fluorine atomsIncreased lipophilicity may enhance activity
1-benzylpiperidin-4-oneC13H17NOLacks fluorination but retains piperidine structureVaries in biological interactions compared to fluorinated analogs

The unique arrangement of functional groups in this compound may confer distinct biological activities compared to these similar compounds.

Case Studies and Research Findings

While specific case studies focusing exclusively on this compound are sparse, relevant research on related compounds provides valuable insights:

  • Antimalarial Activity : Research indicates that certain piperidine derivatives demonstrate potent antimalarial effects. For instance, modifications at the piperidine ring can significantly impact efficacy against Plasmodium falciparum, underscoring the importance of structural variations in therapeutic outcomes .
  • Neuropharmacological Effects : Compounds with similar piperidine structures have been evaluated for their effects on neurotransmitter systems. In animal models, certain derivatives showed promise in modulating serotonin and norepinephrine pathways, suggesting potential applications in treating mood disorders .

Future Directions

Given the preliminary findings and structural characteristics of this compound, future research should focus on:

  • In Vitro and In Vivo Studies : Comprehensive biological assays to elucidate the compound's pharmacodynamics and pharmacokinetics.
  • Metabolic Stability Analysis : Investigating how the compound is metabolized in biological systems to understand its bioavailability and potential therapeutic window.
  • Target Identification : Identifying specific molecular targets that interact with this compound will aid in clarifying its mechanism of action.

Q & A

Basic Research Questions

Q. What are the critical physicochemical properties of Ethyl 1-benzyl-3,3-difluoropiperidine-4-carboxylate, and how do they influence experimental design?

  • Answer: Key properties include a boiling point of 344°C, density of 1.108 g/cm³, and logP of 2.32, indicating moderate lipophilicity . These parameters guide solvent selection (e.g., polar aprotic solvents for reactions) and purification methods (e.g., distillation or chromatography). Safety protocols should address flammability (flash point: 121°C) and use of personal protective equipment (PPE) during handling .

Q. What synthetic routes are typically used to prepare this compound, and what are the key optimization parameters?

  • Answer: Common routes involve fluorination of a piperidine precursor using agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor. Critical parameters include temperature control (−20°C to 0°C for exothermic fluorination), anhydrous conditions, and catalytic bases (e.g., K₂CO₃) to enhance yield . Post-reaction quenching with aqueous NaHCO₃ and purification via silica chromatography are recommended .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

  • Answer:

  • ¹H/¹³C NMR: Identify substituents on the piperidine ring (e.g., benzyl group δ 7.2–7.4 ppm, ester carbonyl δ ~170 ppm).
  • LC-MS/HRMS: Confirm molecular weight (C₁₆H₁₉F₂NO₂; calc. 295.14) and detect impurities .
  • FT-IR: Validate carbonyl (C=O stretch ~1720 cm⁻¹) and C-F bonds (1000–1100 cm⁻¹) .

Advanced Research Questions

Q. How can conformational analysis of the piperidine ring be performed using ring puckering coordinates?

  • Answer: The Cremer-Pople puckering parameters (Q, θ, φ) quantify non-planarity. For the 3,3-difluoro substitution, DFT calculations or X-ray data can determine the chair or twist-boat conformation. Displacements (zⱼ) perpendicular to the mean plane are analyzed using software like Gaussian or SHELX . This is critical for understanding steric effects in drug-receptor interactions .

Q. What methodological considerations are essential for validating the crystal structure of this compound using SHELX?

  • Answer:

  • Data Collection: High-resolution (<1.0 Å) X-ray data minimizes refinement errors.
  • Refinement: SHELXL-2018 uses least-squares minimization with restraints for thermal parameters (ADPs) and fluorine positional disorder .
  • Validation: Check R-factor convergence (<5%), Flack parameter for chirality, and PLATON alerts for missed symmetry .

Q. How can researchers resolve contradictions in reported physicochemical data (e.g., melting point, logP) across studies?

  • Answer:

  • Purity Assessment: Use HPLC (≥95% purity) and elemental analysis to rule out impurities .
  • Calibration: Standardize instruments (e.g., DSC for melting point) against reference compounds.
  • Computational Validation: Compare experimental logP with predicted values (e.g., via ChemAxon or ACD/Labs) .

Q. What strategies optimize yield in multi-step syntheses involving fluorination and esterification?

  • Answer:

  • Stepwise Monitoring: Use TLC or in-situ IR to track intermediate formation (e.g., 3,3-difluoropiperidine).
  • Catalyst Screening: Test Lewis acids (e.g., BF₃·OEt₂) for esterification efficiency .
  • Solvent Effects: Replace DMF with DCM in fluorination to reduce side reactions .

Methodological Tables

Table 1: Key Physicochemical Properties

PropertyValueReference
Molecular Weight295.14 g/mol
Boiling Point344°C
logP2.32
Density1.108 g/cm³

Table 2: Recommended Spectroscopic Techniques

TechniqueApplicationReference
¹H/¹³C NMRSubstituent analysis
LC-MSPurity verification
X-ray DiffractionConformational study

Table 3: SHELX Refinement Parameters

ParameterOptimal ValueReference
Resolution<1.0 Å
R-factor<5%
Flack Parameter±0.01

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 1-benzyl-3,3-difluoropiperidine-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 1-benzyl-3,3-difluoropiperidine-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.